molecular formula C11H14O3 B1222070 1'-Hydroxymethyleugenol CAS No. 31706-95-3

1'-Hydroxymethyleugenol

Cat. No.: B1222070
CAS No.: 31706-95-3
M. Wt: 194.23 g/mol
InChI Key: DFQDENBMPURIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Hydroxymethyleugenol is a natural product found in Anthriscus sylvestris with data available.

Properties

CAS No.

31706-95-3

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9,12H,1H2,2-3H3

InChI Key

DFQDENBMPURIHD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(C=C)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(C=C)O)OC

Pictograms

Irritant

Synonyms

1'-(hydroxymethyl)eugenol
1'-hydroxymethyleugenol

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,4-dimethoxybenzaldehyde (5.30 g, 31.9 mmol) in THF (50 mL) was added dropwise under a nitrogen atmosphere at 0° C. over a period of 30 min vinylmagnesium bromide (1 M in THF, 32 mL, 32 mmol) and stirred for 2 h at 0° C. followed by 1 h at ambient temperature. Further vinylmagnesium bromide (1 M in THF, 32 mL, 32 mmol) was added at 0° C. and the solution was stirred for 1 h at this temperature. The reaction mixture was added onto a mixture of ice (50 g) and aqueous ammonium chloride (saturated, 50 mL). The mixture was extracted with tert-butylmethylether and the organic layers were washed with water (50 mL) and brine (50 mL). Drying over sodium sulfate und purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 50:50) afforded the title compound (5.18 g, 84%) as a light yellow oil.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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